Cas no 2171260-37-8 ((3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid)

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid structure
2171260-37-8 structure
商品名:(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid
CAS番号:2171260-37-8
MF:C26H30N2O5
メガワット:450.526807308197
CID:5793588
PubChem ID:165559754

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-1581394
    • (3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
    • 2171260-37-8
    • (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid
    • インチ: 1S/C26H30N2O5/c1-3-8-18(15-24(29)30)28-25(31)17(2)13-14-27-26(32)33-16-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-13,18,23H,3,8,14-16H2,1-2H3,(H,27,32)(H,28,31)(H,29,30)/b17-13+/t18-/m1/s1
    • InChIKey: DFXFVLSDWGXZEK-VJSYINPZSA-N
    • ほほえんだ: O(C(NC/C=C(\C)/C(N[C@@H](CC(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 700
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 105Ų

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1581394-1.0g
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
1g
$3368.0 2023-06-04
Enamine
EN300-1581394-5.0g
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
5g
$9769.0 2023-06-04
Enamine
EN300-1581394-0.25g
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
0.25g
$3099.0 2023-06-04
Enamine
EN300-1581394-5000mg
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
5000mg
$9769.0 2023-09-24
Enamine
EN300-1581394-50mg
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
50mg
$2829.0 2023-09-24
Enamine
EN300-1581394-2500mg
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
2500mg
$6602.0 2023-09-24
Enamine
EN300-1581394-10000mg
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
10000mg
$14487.0 2023-09-24
Enamine
EN300-1581394-250mg
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
250mg
$3099.0 2023-09-24
Enamine
EN300-1581394-0.1g
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
0.1g
$2963.0 2023-06-04
Enamine
EN300-1581394-0.5g
(3R)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]hexanoic acid
2171260-37-8
0.5g
$3233.0 2023-06-04

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid 関連文献

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acidに関する追加情報

Introduction to (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic Acid (CAS No. 2171260-37-8)

(3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2171260-37-8, belongs to a class of molecules that exhibit promising characteristics for further research and development in drug discovery.

The molecular structure of this compound features a complex arrangement of functional groups, including an amino group, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) moiety. These components contribute to its versatility and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the (3R) configuration indicates a specific stereochemical arrangement, which is crucial for its biological activity and interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid has shown potential in preliminary studies as a modulator of enzyme activity and receptor binding. Its unique structural features make it an attractive candidate for further investigation in the context of therapeutic applications.

One of the most compelling aspects of this compound is its potential role in the development of targeted therapies. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis and proteomics, indicating that this compound may have applications in these areas as well. Additionally, the presence of a chiral center at the (3R) position suggests that it could be used to develop enantiomerically pure drugs, which are often more effective and have fewer side effects than racemic mixtures.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid with greater accuracy. These tools have helped identify potential binding sites on biological targets and predict how the compound might interact with them. This information is crucial for designing experiments and optimizing the compound for therapeutic use.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, allows for the precise construction of its complex structure. These methods are essential for producing enough material for both preclinical studies and potential future clinical trials.

In addition to its potential therapeutic applications, this compound has also been explored for its role in chemical biology research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions. By understanding how this compound interacts with biological systems, researchers can gain insights into disease pathways and develop new strategies for intervention.

The field of drug discovery is constantly evolving, with new technologies and methodologies being developed to accelerate the process of identifying promising drug candidates. The use of high-throughput screening techniques has allowed researchers to rapidly test thousands of compounds for their biological activity. Compounds like (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid are often included in these screens due to their unique properties and potential therapeutic value.

As research continues, the applications of this compound are likely to expand beyond initial expectations. Its versatility and reactivity make it a valuable building block for more complex molecules, while its potential biological activities suggest it could be developed into new treatments for various conditions. The ongoing investigation into its properties ensures that it remains at the forefront of pharmaceutical research.

The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials and regulatory approval. Compounds like (3R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidohexanoic acid play a critical role in this process by providing starting points for further research and development. Their unique properties and potential applications make them indispensable tools in the quest to develop new therapies that can improve human health.

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